molecular formula C27H17NO8 B8244056 4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid

4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid

Cat. No.: B8244056
M. Wt: 483.4 g/mol
InChI Key: GMICEFRQOFGXFN-UHFFFAOYSA-N
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Description

5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound with a unique structure that includes multiple carboxylic acid groups and a nitro group attached to a terphenyl backbone

Preparation Methods

The synthesis of 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method is the solvothermal reaction, where the compound is synthesized by reacting appropriate precursors in a solvent under high temperature and pressure conditions . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and alcohols or acid chlorides for esterification. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups and the nitro group provide multiple binding sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various catalytic and adsorption processes, depending on the specific metal and reaction conditions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid lies in its combination of carboxylic acid and nitro groups, which provide versatile binding sites for metal coordination and potential for various chemical modifications.

Properties

IUPAC Name

4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17NO8/c29-25(30)18-7-1-15(2-8-18)21-13-22(16-3-9-19(10-4-16)26(31)32)24(28(35)36)23(14-21)17-5-11-20(12-6-17)27(33)34/h1-14H,(H,29,30)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMICEFRQOFGXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17NO8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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